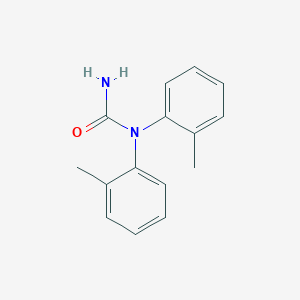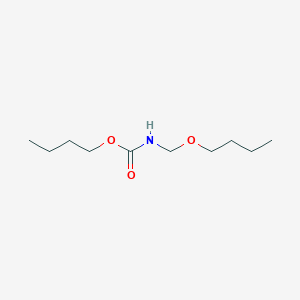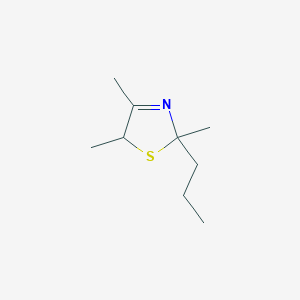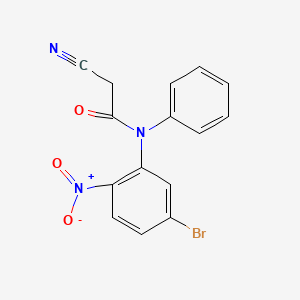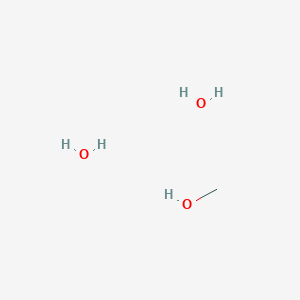
Water water-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Water-methanol mixtures are solutions composed of water and methanol, a simple alcohol with the chemical formula CH3OH. Methanol is a colorless, volatile liquid that is completely miscible with water. This mixture is significant in various scientific and industrial applications due to its unique properties, such as its ability to form hydrogen bonds and its high solubility in water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methanol can be synthesized through several methods, including:
Water Electrolysis and Tri-Reforming: This innovative method combines water electrolysis with the tri-reforming of methane, utilizing carbon-free electricity to split water into oxygen and hydrogen.
Industrial Production Methods
Methanol is primarily produced in areas with abundant natural gas supplies. The industrial production process involves steam reforming of natural gas followed by methanol synthesis using a catalyst. This method is efficient and yields high-purity methanol .
Analyse Chemischer Reaktionen
Types of Reactions
Water-methanol mixtures undergo various chemical reactions, including:
Oxidation: Methanol can be oxidized to formaldehyde and further to formic acid and carbon dioxide.
Reduction: Methanol can be reduced to methane under certain conditions.
Substitution: Methanol can participate in substitution reactions, such as the formation of methyl esters from carboxylic acids.
Common Reagents and Conditions
Oxidation: Catalysts such as platinum or copper are commonly used.
Reduction: Hydrogen gas and metal catalysts like nickel are used.
Substitution: Acid catalysts like sulfuric acid are often employed.
Major Products
Formaldehyde: Produced from the oxidation of methanol.
Methane: Produced from the reduction of methanol.
Methyl Esters: Produced from substitution reactions with carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Water-methanol mixtures have numerous applications in scientific research:
Chemistry: Used as solvents in various chemical reactions and processes.
Biology: Employed in the extraction and purification of biological molecules.
Medicine: Utilized in the production of pharmaceuticals and as a disinfectant.
Industry: Used in the production of formaldehyde, acetic acid, and other chemicals. .
Wirkmechanismus
The mechanism of action of water-methanol mixtures involves the formation of hydrogen bonds between water and methanol molecules. This interaction enhances the solubility and reactivity of methanol in aqueous solutions. The presence of water can also influence the proton transfer and chemical reactivity of methanol, particularly under the influence of external electric fields .
Vergleich Mit ähnlichen Verbindungen
Water-methanol mixtures can be compared with other alcohol-water mixtures, such as ethanol-water and propanol-water mixtures. Methanol is more soluble in water compared to ethanol and propanol due to its smaller molecular size and lower molecular weight. This makes methanol-water mixtures more effective in certain applications, such as in fuel cells and as solvents .
Similar Compounds
Ethanol (C2H5OH): Another simple alcohol, less soluble in water compared to methanol.
Propanol (C3H7OH): A larger alcohol molecule, with lower solubility in water than methanol.
Eigenschaften
CAS-Nummer |
64142-36-5 |
|---|---|
Molekularformel |
CH8O3 |
Molekulargewicht |
68.07 g/mol |
IUPAC-Name |
methanol;dihydrate |
InChI |
InChI=1S/CH4O.2H2O/c1-2;;/h2H,1H3;2*1H2 |
InChI-Schlüssel |
TWETVNCREUJUBY-UHFFFAOYSA-N |
Kanonische SMILES |
CO.O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-Hydroxypropyl)amino]butan-2-ol](/img/structure/B14487687.png)
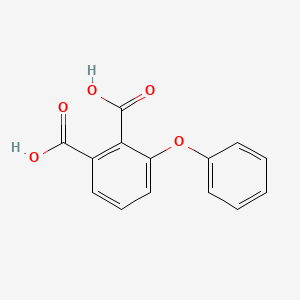
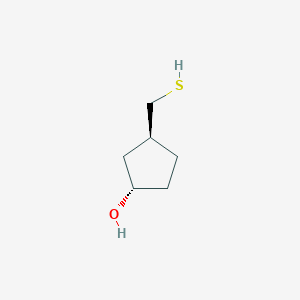
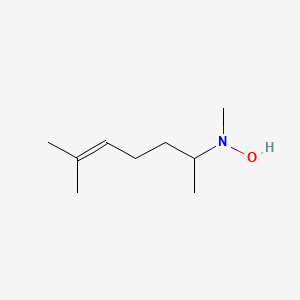
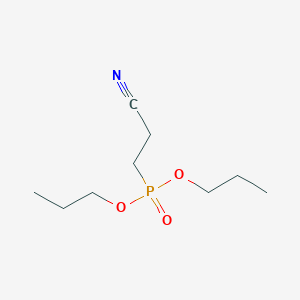
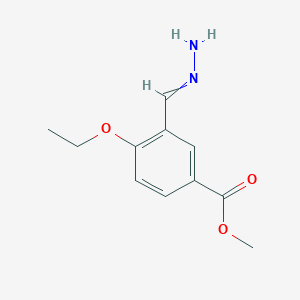
![6,8-Dioxobicyclo[3.2.2]nonane-1,5-dicarboxylic acid](/img/structure/B14487726.png)
![2-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl benzoate](/img/structure/B14487738.png)
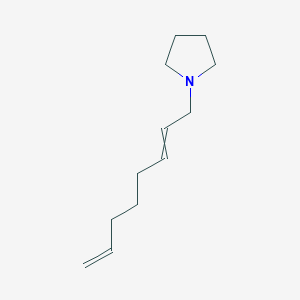
![Methyl 6-oxo-6-[(1-phenylethyl)amino]hex-3-enoate](/img/structure/B14487747.png)
